molecular formula C14H11ClN4O3 B5794034 2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide

2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide

Cat. No.: B5794034
M. Wt: 318.71 g/mol
InChI Key: OSFAXKJSZDOUKD-RQZCQDPDSA-N
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Description

2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide is a complex organic compound with a molecular formula of C13H8ClN3O5 This compound is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then subjected to a condensation reaction with 2-pyridinecarboxaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium hydroxide in ethanol or water.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Condensation: Acidic or basic catalysts such as hydrochloric acid or sodium acetate.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted benzamides.

    Reduction: 2-chloro-4-amino-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide.

    Condensation: Various Schiff bases depending on the aldehyde or ketone used.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro and pyridinyl groups suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a pyridinyl group in the same molecule is relatively uncommon and contributes to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O3/c1-9(13-4-2-3-7-16-13)17-18-14(20)11-6-5-10(19(21)22)8-12(11)15/h2-8H,1H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFAXKJSZDOUKD-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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